Cas no 1152597-56-2 (1-Azido-3-chloro-2-fluorobenzene)

1-Azido-3-chloro-2-fluorobenzene 化学的及び物理的性質
名前と識別子
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- 1-azido-3-chloro-2-fluorobenzene
- 1-Azido-3-chloro-2-fluorobenzene
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- インチ: 1S/C6H3ClFN3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H
- InChIKey: OXAIPLKCIZHQHY-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1F)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 170.9999530 g/mol
- どういたいしつりょう: 170.9999530 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- ぶんしりょう: 171.56
- トポロジー分子極性表面積: 14.4
1-Azido-3-chloro-2-fluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-271770-2.5g |
1-azido-3-chloro-2-fluorobenzene |
1152597-56-2 | 95.0% | 2.5g |
$810.0 | 2025-03-20 | |
Enamine | EN300-271770-5.0g |
1-azido-3-chloro-2-fluorobenzene |
1152597-56-2 | 95.0% | 5.0g |
$1199.0 | 2025-03-20 | |
TRC | A150651-100mg |
1-Azido-3-chloro-2-fluorobenzene |
1152597-56-2 | 100mg |
$ 95.00 | 2022-06-08 | ||
Enamine | EN300-271770-0.05g |
1-azido-3-chloro-2-fluorobenzene |
1152597-56-2 | 95.0% | 0.05g |
$76.0 | 2025-03-20 | |
1PlusChem | 1P01B3BD-100mg |
1-azido-3-chloro-2-fluorobenzene |
1152597-56-2 | 95% | 100mg |
$196.00 | 2023-12-26 | |
1PlusChem | 1P01B3BD-10g |
1-azido-3-chloro-2-fluorobenzene |
1152597-56-2 | 95% | 10g |
$2260.00 | 2023-12-26 | |
1PlusChem | 1P01B3BD-250mg |
1-azido-3-chloro-2-fluorobenzene |
1152597-56-2 | 95% | 250mg |
$255.00 | 2023-12-26 | |
Enamine | EN300-271770-0.1g |
1-azido-3-chloro-2-fluorobenzene |
1152597-56-2 | 95.0% | 0.1g |
$113.0 | 2025-03-20 | |
Enamine | EN300-271770-1.0g |
1-azido-3-chloro-2-fluorobenzene |
1152597-56-2 | 95.0% | 1.0g |
$414.0 | 2025-03-20 | |
Life Chemicals | F2157-0514-1g |
1-azido-3-chloro-2-fluorobenzene |
1152597-56-2 | 95%+ | 1g |
$342.0 | 2023-09-06 |
1-Azido-3-chloro-2-fluorobenzene 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
1-Azido-3-chloro-2-fluorobenzeneに関する追加情報
Recent Advances in the Application of 1-Azido-3-chloro-2-fluorobenzene (CAS: 1152597-56-2) in Chemical Biology and Pharmaceutical Research
1-Azido-3-chloro-2-fluorobenzene (CAS: 1152597-56-2) is a versatile aromatic compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This molecule, characterized by its unique combination of azido, chloro, and fluoro functional groups, serves as a valuable building block in the synthesis of complex bioactive molecules. Recent studies have highlighted its utility in click chemistry reactions, drug discovery, and materials science, making it a compound of considerable interest to researchers in these fields.
The primary application of 1-Azido-3-chloro-2-fluorobenzene lies in its role as a precursor in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in generating triazole-linked pharmaceutical scaffolds with enhanced bioavailability. The presence of both electron-withdrawing (fluoro and chloro) and electron-donating (azido) groups on the benzene ring allows for precise modulation of electronic properties in the resulting compounds.
In drug discovery, researchers have utilized 1152597-56-2 as a key intermediate in the synthesis of novel kinase inhibitors. A recent patent application (WO2023056421) describes its incorporation into pyrazole-based compounds showing promising activity against various cancer cell lines. The compound's structural features enable efficient derivatization while maintaining favorable pharmacokinetic properties, addressing a critical challenge in oncology drug development.
Material science applications have also emerged, with a 2024 ACS Applied Materials & Interfaces publication reporting its use in creating self-assembled monolayers (SAMs) for biosensor development. The azido group facilitates surface functionalization, while the halogen atoms provide anchoring points for further modifications, creating highly sensitive detection platforms for biomarkers.
Synthetic methodology improvements have been another focus area. Recent work in Organic Letters (2023, 25(12)) presented an optimized, scalable synthesis route for 1-Azido-3-chloro-2-fluorobenzene that reduces hazardous byproducts and improves yield to 78%. This advancement addresses previous limitations in large-scale production, potentially expanding its commercial availability for research applications.
Safety and handling considerations remain important, as highlighted in a 2024 Chemical Health & Safety report. While generally stable at room temperature, the compound requires proper storage conditions (-20°C under inert atmosphere) due to potential azide decomposition risks. Modern analytical techniques including LC-MS and NMR have been employed to monitor its stability in various formulations.
Looking forward, the unique properties of 1-Azido-3-chloro-2-fluorobenzene position it as a valuable tool in emerging areas such as PROTAC development and bioorthogonal chemistry. Its dual functionality as both a synthetic intermediate and a click chemistry component suggests continued relevance in pharmaceutical innovation. Future research directions may explore its application in targeted drug delivery systems and as a building block for novel materials with tailored electronic properties.
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